5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2,3-dimethylphenyl group at position 1 and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl chain at position 3.
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-15-6-5-9-19(16(15)2)28-22-18(12-25-28)23(30)26(14-24-22)13-21(29)27-11-10-17-7-3-4-8-20(17)27/h3-9,12,14H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCKKEYFIGCXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolopyrimidine core. Key steps include:
Formation of the Indole Derivative: This involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Construction of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The pyrazolopyrimidine core may also interact with enzymes and proteins, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with structurally analogous molecules:
Key Observations
- Core Heterocycles : The pyrazolo[3,4-d]pyrimidin-4-one core (target) differs from pyrimidoindolones () and pyrrolopyrimidines () in electronic configuration and binding pocket compatibility. Pyrazolo-pyrimidines are often prioritized for kinase inhibition due to planar aromaticity .
- The sulfanyl group in ’s compound could improve solubility but reduce metabolic stability compared to the target’s oxoethyl chain . Fluorinated substituents (e.g., ) are associated with increased bioavailability and target affinity .
Research Findings and Methodological Considerations
- Compounds with pyrazolo-pyrimidine cores (e.g., ) are typically screened using this protocol .
- Kinase Inhibition Potential: Fluorinated and methyl-substituted aromatic groups (common in compared compounds) are known to enhance ATP-binding site interactions in kinases, suggesting the target compound may share this mechanism .
Biological Activity
The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.42 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with an indole-derived side chain that may contribute to its biological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through multiple pathways:
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. For instance, it has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic factors like Bax in treated cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis via Bcl-2/Bax modulation |
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Activation of caspase pathways |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. The activity was assessed using the Minimum Inhibitory Concentration (MIC) method.
| Bacterial Strain | MIC (µg/mL) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 8 | Effective against methicillin-resistant strains |
| Escherichia coli | 16 | Moderate activity |
| Pseudomonas aeruginosa | 32 | Limited effectiveness |
Case Studies
- Study on Lung Cancer Cells : A study published in Cancer Letters demonstrated that treatment with the compound led to a reduction in cell viability by over 70% in A549 cells after 48 hours. Flow cytometry analysis revealed increased annexin V staining indicative of apoptosis .
- Antimicrobial Efficacy : In a recent investigation into antimicrobial properties, the compound was tested against drug-resistant strains of Staphylococcus aureus. Results showed it had comparable efficacy to standard antibiotics like vancomycin .
Research Findings
Recent studies have elucidated the structure-activity relationships (SAR) associated with this compound:
- Substitution Effects : The presence of the dimethylphenyl group significantly enhances its anticancer activity compared to other derivatives lacking this substitution.
- Indole Contribution : The indole moiety is believed to play a crucial role in enhancing interaction with biological targets due to its planar structure and ability to engage in π-stacking interactions with DNA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
